molecular formula C22H27N3O2 B269094 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide

カタログ番号 B269094
分子量: 365.5 g/mol
InChIキー: UGVQOWZGBSFQCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. CX-5461 has shown potential as an anti-cancer drug, particularly in treating solid tumors.

作用機序

3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide inhibits Pol I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a reduction in ribosome biogenesis and protein synthesis, which ultimately results in cell death.
Biochemical and Physiological Effects:
3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide has been shown to have a number of biochemical and physiological effects, including a reduction in rRNA synthesis, a decrease in protein synthesis, and an increase in DNA damage. These effects ultimately lead to the selective killing of cancer cells.

実験室実験の利点と制限

One of the advantages of 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide is its selectivity for cancer cells that have high levels of rDNA transcription. This makes it a potentially effective treatment for a wide range of solid tumors. However, 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide has also been shown to have some limitations, including toxicity to normal cells and the potential for drug resistance.

将来の方向性

There are several future directions for research on 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide, including the development of more potent and selective inhibitors of Pol I transcription, the identification of biomarkers that can predict response to 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide, and the evaluation of 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide in combination with other anti-cancer drugs. Additionally, further studies are needed to better understand the mechanisms of resistance to 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide and to develop strategies to overcome this resistance.

合成法

The synthesis of 3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide involves several steps, including the reaction of 4-bromo-2-fluorobenzonitrile with N-ethyl-N-phenylacetamide, followed by the addition of cyclohexylamine and the use of various reagents to produce the final product.

科学的研究の応用

3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide has been extensively studied for its potential as an anti-cancer drug, particularly in treating solid tumors. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, which is a hallmark of many types of cancer.

特性

製品名

3-{[(cyclohexylamino)carbonyl]amino}-N-ethyl-N-phenylbenzamide

分子式

C22H27N3O2

分子量

365.5 g/mol

IUPAC名

3-(cyclohexylcarbamoylamino)-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C22H27N3O2/c1-2-25(20-14-7-4-8-15-20)21(26)17-10-9-13-19(16-17)24-22(27)23-18-11-5-3-6-12-18/h4,7-10,13-16,18H,2-3,5-6,11-12H2,1H3,(H2,23,24,27)

InChIキー

UGVQOWZGBSFQCS-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3CCCCC3

正規SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)NC3CCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。